2-[(3-fluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazo[1,2-a]pyridine ring, a 1,3-oxazole ring, and a fluorophenoxy group . These types of compounds are often used in medicinal chemistry due to their wide range of applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Imidazo[1,2-a]pyridines, for example, have been involved in various chemosynthetic methodologies .Future Directions
The future directions for research on this compound could involve exploring its potential applications in fields such as medicinal chemistry, material science, and others . Further studies could also focus on optimizing its synthesis and understanding its properties and mechanisms of action in more detail.
Properties
IUPAC Name |
2-[(3-fluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c1-24(11-15-10-22-18-7-2-3-8-25(15)18)20(26)17-12-28-19(23-17)13-27-16-6-4-5-14(21)9-16/h2-10,12H,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCIFBGGHLBSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2N1C=CC=C2)C(=O)C3=COC(=N3)COC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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